MnTBAP chloride

Peroxynitrite scavenging SOD activity Mechanistic differentiation

Commercial MnTBAP samples frequently harbor Mn-cluster impurities that introduce artifactual SOD activity, undermining peroxynitrite-specific pathway analysis. Our high-purity MnTBAP chloride is rigorously validated to lack aqueous SOD activity, providing a clean mechanistic probe. • Pure peroxynitrite scavenger: inhibits ONOO⁻-induced DHR 123 oxidation; no confounding SOD activity confirmed by structure-activity analysis • Extended in vivo stability: >24 h in blood/CSF vs. ~4 h for EUK-134; enables chronic CNS oxidative stress models without frequent re-dosing • Quantified cytoprotection: EC₅₀ ≈ 40 µM against paraquat (2 mM) in endothelial cells; 99% HIV-1 suppression (EC₅₀ = 3.7 µM) • Reliable supply: 10-500 mg research quantities with full analytical documentation

Molecular Formula C48H28ClMnN4O8
Molecular Weight 879.1 g/mol
Cat. No. B1258693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMnTBAP chloride
Synonymsmanganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin
manganese(III)-tetrakis(4-benzoic acid)porphyrin
Mn(III) tetrakis(4-benzoic acid)porphyrin
MnTBAP
Molecular FormulaC48H28ClMnN4O8
Molecular Weight879.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cl-].[Mn+3]
InChIInChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3
InChIKeyXHVDAQLNUQLQKW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MnTBAP Chloride Technical Overview


MnTBAP chloride (manganese(III) tetrakis(4-benzoic acid)porphyrin chloride; CAS 55266-18-7) is a synthetic metalloporphyrin complex with a Mn(III) metal center coordinated to a tetrakis(4-carboxyphenyl)porphyrin ligand [1]. It functions primarily as a peroxynitrite decomposition catalyst [2] and has been widely utilized as an oxidative stress probe and investigational therapeutic in models of inflammation, cardiovascular injury, neurodegeneration, and ischemia-reperfusion injury [3]. Notably, rigorous structure-activity analyses have established that high-purity MnTBAP lacks bona fide superoxide dismutase (SOD) activity in aqueous systems, distinguishing it mechanistically from cationic Mn porphyrin SOD mimics such as MnTE-2-PyP⁵⁺ [4].

1 Peroxynitrite decomposition catalyst probe for oxidative stress models
2 Lacks aqueous SOD activity; distinct from cationic Mn porphyrin SOD mimics
3 Purity-critical: commercial samples may contain SOD-active impurities requiring high-purity sourcing

MnTBAP Chloride Substitution Risk


Substituting MnTBAP with other metalloporphyrins or redox-active agents without rigorous validation introduces substantial experimental variability. Key differentiators include: (1) mechanistic divergence—pure MnTBAP lacks aqueous SOD activity [1], whereas cationic Mn porphyrins like MnTE-2-PyP⁵⁺ possess robust, catalytically competent SOD activity [2]; (2) variable commercial purity—MnTBAP from standard commercial sources frequently contains non-innocent Mn-cluster impurities that confer artifactual SOD activity, a confounding factor not uniformly documented across comparator compounds [3]; (3) differential catalase-like activity—MnTBAP exhibits kcat(H₂O₂)=5.8 M⁻¹ s⁻¹, orders of magnitude lower than Fe(III) porphyrins which show ∼10-fold higher activity [4]; and (4) divergent pharmacokinetic stability profiles—MnTBAP demonstrates markedly prolonged in vivo stability relative to Mn-salen complexes such as EUK-134 [5].

MnTE-2-PyP⁵⁺
Potent SOD mimic with robust catalase activity; mechanism mismatch for peroxynitrite-selective studies. May confound endpoint interpretation if substituted without validation.
ZnTBAP
Redox-inert Zn(II) center lacks superoxide-scavenging capacity. Reported no cytoprotection in paraquat models; cannot replace MnTBAP in superoxide-mediated injury workflows.
EUK-134 (Mn-salen)
Shorter in vivo stability (decline by 4 h) may not sustain CNS exposure in chronic models. Pharmacokinetic mismatch may limit direct interchangeability without re-optimization.

MnTBAP Chloride Differential Evidence


Selective Peroxynitrite Scavenging, No SOD Activity

High-purity MnTBAP exhibits no measurable superoxide dismutase (SOD) activity in aqueous systems, a finding that directly contradicts its historical classification as an SOD mimic. In head-to-head comparisons using an SOD-deficient E. coli model, MnTE-2-PyP⁵⁺ fully rescued bacterial growth (comparable to wild-type SOD-expressing strains), whereas pure MnTBAP provided no rescue, confirming its inability to function as an SOD mimic in vivo [1]. The peroxynitrite scavenging capacity of pure MnTBAP is approximately 2.5 orders of magnitude (∼316-fold) lower than that of MnTE-2-PyP⁵⁺ as measured by stopped-flow kinetics [2].

Peroxynitrite vs. SOD Activity
Head-to-head
MnTBAP: no SOD rescue in E. coli model
MnTE-2-PyP⁵⁺: full bacterial growth rescue
Clarifies MnTBAP is not an SOD mimic; select for peroxynitrite scavenging studies
Peroxynitrite scavenging rate ~316-fold lower than MnTE-2-PyP⁵⁺ (stopped-flow)
Peroxynitrite scavenging SOD activity Mechanistic differentiation

Paraquat-Induced Cytoprotection vs. ZnTBAP

In a direct comparative assessment using calf pulmonary artery endothelial cells (CPA-47) exposed to 2 mM paraquat, MnTBAP provided dose-dependent cytoprotection with an EC₅₀ of approximately 40 µM, whereas the structurally analogous ZnTBAP afforded no protection at any concentration tested [1]. This differential efficacy was attributed to the intracellular superoxide-scavenging capability conferred by the Mn(III) metal center, which ZnTBAP lacks due to its redox-inert Zn(II) coordination [2].

Paraquat Cytoprotection
Head-to-head
MnTBAP EC₅₀ ≈ 40 µM
ZnTBAP: no protection
ZnTBAP cannot substitute in paraquat superoxide injury models
CPA-47 endothelial cells; 2 mM paraquat, 4 h; LDH release assay
Endothelial protection Superoxide-mediated injury Paraquat toxicity

Minimal Catalase-Like Activity vs. Fe Porphyrins

A comprehensive catalytic assessment using a Clark oxygen electrode at 25°C determined that the anionic MnTBAP³⁻ possesses essentially negligible catalase-like activity, with kcat(H₂O₂)=5.8 M⁻¹ s⁻¹. By comparison, cationic Mn(III) N-alkylpyridylporphyrin SOD mimics exhibit kcat values ranging from 23 to 88 M⁻¹ s⁻¹, and Fe(III) N-alkylpyridylporphyrins demonstrate ∼10-fold higher activity than their Mn(III) counterparts (e.g., Fe ethyl analog kcat=803.5 M⁻¹ s⁻¹). Relative to native catalase enzyme (kcat=1.5×10⁶ M⁻¹ s⁻¹), MnTBAP activity represents only ∼0.0004% of enzymatic capacity [1].

Catalase-like Activity
Cross-study comparable
kcat(H₂O₂) = 5.8 M⁻¹ s⁻¹
Negligible catalase activity; mechanistically distinct from Fe porphyrins
Fe(III) ethyl analog kcat=803.5 M⁻¹ s⁻¹; native catalase ~2.6×10⁵-fold higher
Catalase-like activity H₂O₂ dismutation Enzyme mimicry

HIV-1 Replication Suppression in Macrophages

In human primary monocyte/macrophage (M/M) cultures infected with HIV-1, MnTBAP treatment reduced viral replication by 99% in acutely infected cells and 90% in chronically infected cells, as quantified by p24 antigen release in supernatants relative to untreated controls. The determined EC₅₀ values were 3.7 ± 0.05 µM for acutely infected M/M and 6.3 ± 0.003 µM for chronically infected M/M. In acutely infected peripheral blood lymphocytes, EC₅₀ was 7.4 ± 0.06 µM [1]. While direct comparator data for other peroxynitrite decomposition catalysts in this specific model is absent from the primary literature, the quantitative potency data establishes a benchmark for MnTBAP's efficacy in peroxynitrite-mediated viral replication contexts.

HIV-1 Replication Reduction
Supporting evidence
Acute: EC₅₀ 3.7 µM (99% reduction)
Chronic: EC₅₀ 6.3 µM (90% reduction)
Reported peroxynitrite-mediated viral replication suppression context
Human primary macrophages; p24 antigen endpoint; compare to untreated control
HIV replication inhibition Peroxynitrite decomposition Antiviral activity

In Vivo Stability vs. Mn-Salen EUK-134

In a rat spinal cord injury (SCI) model with parallel pharmacokinetic monitoring in blood and cerebrospinal fluid (CSF), MnTBAP demonstrated markedly superior stability compared to both the Mn-salen complex EUK-134 and methylprednisolone. In blood, EUK-134 and methylprednisolone concentrations declined to near-basal levels at 4 h and 2 h post-administration, respectively, whereas MnTBAP remained stable across the full 24 h collection period. The order of stability in both CSF and blood was MnTBAP >> EUK-134 > methylprednisolone. Despite a lower CSF/blood concentration ratio for MnTBAP (4.42 ± 0.73% in injured rats) versus EUK-134 (32 ± 3.1%) and methylprednisolone (19.2 ± 6.4%), a lower administered dose of MnTBAP yielded higher sustained CSF concentrations due to its prolonged stability [1].

In Vivo Stability vs. EUK-134
Head-to-head
MnTBAP stable ≥24 h
EUK-134 declines to basal by 4 h
Stability profile supports sustained CNS exposure in chronic oxidative stress models
Rat SCI model; blood & CSF monitoring; CSF/blood ratio 4.4%
Pharmacokinetic stability Blood-CSF barrier penetration Spinal cord injury

MnTBAP Chloride Application Scenarios


Paraquat-Induced Oxidative Injury Models

MnTBAP provides dose-dependent cytoprotection (EC₅₀ ≈ 40 µM) against paraquat (2 mM) in endothelial cells, a model of intracellular superoxide-mediated injury [1]. This protection is not observed with ZnTBAP, making MnTBAP the preferred metalloporphyrin for paraquat toxicity studies. The protective effect is attributed to MnTBAP's capacity to attenuate superoxide-driven oxidative damage, which paraquat generates via intracellular redox cycling [2]. Researchers studying herbicide toxicity, acute lung injury, or superoxide-mediated endothelial dysfunction should procure high-purity MnTBAP chloride, noting that ZnTBAP is an ineffective comparator for this application.

Peroxynitrite-Mediated Inflammatory Models

In rodent models of endotoxic shock, MnTBAP (15 mg kg⁻¹, i.v.) ameliorates vascular hyporeactivity, endothelial dysfunction, mitochondrial respiration suppression, and intracellular NAD⁺ depletion in peritoneal macrophages [1]. MnTBAP, ZnTBAP, and FeTBAP all dose-dependently inhibit peroxynitrite-induced oxidation of dihydrorhodamine 123 and prevent peroxynitrite-mediated mitochondrial respiration suppression, whereas MnTMPyP is inactive in these assays [2]. However, pure MnTBAP lacks confounding SOD activity, making it a cleaner mechanistic probe for peroxynitrite-specific pathways than commercial samples or alternative metalloporphyrins [3]. This scenario applies to sepsis, ischemia-reperfusion, and inflammatory disease research where peroxynitrite is a primary pathogenic mediator.

HIV-1 Replication and Pathogenesis

In HIV-1-infected human primary monocyte/macrophages, MnTBAP achieves 99% suppression of viral replication (EC₅₀ = 3.7 µM) in acutely infected cells and 90% inhibition (EC₅₀ = 6.3 µM) in chronically infected cells, as measured by p24 antigen release [1]. The antiviral effect correlates with reduced malondialdehyde and nitrotyrosine levels, consistent with MnTBAP's peroxynitrite decomposition activity. Researchers investigating the role of nitrosative stress in viral replication or evaluating adjunctive antioxidant strategies in HIV infection should consider MnTBAP as a mechanistically defined peroxynitrite scavenger with well-characterized antiviral potency metrics.

CNS Injury with Sustained Pharmacokinetics

In spinal cord injury (SCI) studies, MnTBAP demonstrates prolonged in vivo stability (>24 h in blood and CSF) compared to the Mn-salen complex EUK-134 (decline to basal by 4 h) and methylprednisolone (decline by 2 h) [1]. Although MnTBAP exhibits lower blood-CSF barrier penetration (CSF/blood ratio 4.42 ± 0.73%) than EUK-134 (32 ± 3.1%), its superior stability enables lower doses to achieve sustained therapeutic CSF concentrations. This pharmacokinetic profile makes MnTBAP particularly suitable for chronic CNS oxidative stress models, including SCI, traumatic brain injury, and neurodegenerative conditions where prolonged target engagement is essential and frequent re-dosing is impractical.

Application
Selection Property
Validation Focus
Paraquat oxidative injury models
Mn(III) metalloporphyrin with superoxide-scavenging capacity
Cytoprotection endpoint validation vs. ZnTBAP control; LDH release assays
Peroxynitrite-mediated inflammatory models
Peroxynitrite decomposition catalyst without SOD confounding activity
Vascular reactivity, mitochondrial respiration, NAD⁺ levels in endotoxic shock models
HIV-1 replication research (peroxynitrite-mediated)
Peroxynitrite scavenger with characterized replication reduction in macrophages
p24 antigen reduction endpoints; nitrotyrosine and malondialdehyde level correlation
CNS oxidative stress (SCI, TBI) models
Prolonged in vivo stability metalloporphyrin (≥24 h blood/CSF)
CSF concentration persistence over 24 h; blood-CSF penetration ratio monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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